Enhanced Lipophilicity and Membrane Permeability versus 1‑Phenyl Analog (LogP Comparison)
The 2‑fluorophenyl substitution at N1 increases the calculated LogP (octanol/water partition coefficient) of the target compound to 4.16, compared to a predicted LogP of approximately 3.90 for the non‑fluorinated 1‑phenyl analog (2(1H)-pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-) . This LogP elevation of ~0.26 log units translates to an approximately 1.8‑fold increase in calculated membrane partitioning, which can enhance passive cellular permeability in whole‑cell assays [1]. The ortho‑fluorine in the target compound also increases the topological polar surface area (TPSA) to 109.94 Ų versus an estimated ~101 Ų for the 1‑phenyl analog, maintaining a favorable balance between lipophilicity and polarity .
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.16 |
| Comparator Or Baseline | 2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- (estimated LogP = 3.90) |
| Quantified Difference | Δ LogP ≈ +0.26 (~1.8× increased membrane partitioning) |
| Conditions | In silico prediction using fragment-based or atom-based method; reported on ChemSrc |
Why This Matters
Higher LogP suggests improved passive membrane permeability, a critical factor for intracellular target engagement in cell‑based anti‑tumor or anti‑viral assays.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
